2-[5-(Trifluoromethyl)thien-2-YL]ethanamine
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A significant application of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine derivatives is in synthetic chemistry, where they serve as intermediates for synthesizing a wide range of heterocyclic compounds. For instance, Song et al. (2008) described a one-pot synthesis of trifluoromethyl-containing heterocycles, leveraging a three-component reaction involving a derivative of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine. This method highlights the compound's role in creating complex molecular architectures with potential biological activity Song et al., 2008.
Antitumor Activity
The synthesis and investigation of novel derivatives for antitumor applications have been explored, demonstrating the compound's utility in medicinal chemistry. Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from compounds related to 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine. These derivatives exhibited in vitro anti-cancer activity, highlighting the potential of such compounds in drug development Maftei et al., 2016.
Microwave-Assisted Synthesis
Microwave-assisted synthetic techniques have been employed to efficiently synthesize fused heterocycles incorporating the trifluoromethyl moiety. Shaaban (2008) reported on the synthesis of derivatives under microwave irradiation, showcasing a rapid and efficient method for incorporating the trifluoromethyl group into various heterocyclic frameworks Shaaban, 2008.
Structural and Spectral Analysis
Structural and spectral analyses of derivatives have provided insights into their chemical properties and potential applications. Flores et al. (2018) explored the synthesis, structure, and cyclocondensation reactions of trifluoromethyl-substituted compounds, contributing to a deeper understanding of their chemical behavior Flores et al., 2018.
Novel Synthetic Routes
Novel synthetic routes for key intermediates of pharmaceuticals demonstrate the versatility of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine derivatives in drug synthesis. Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, showcasing the compound's importance in the synthesis of clinically relevant drugs Luo et al., 2008.
properties
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYRJWHPSRLJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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